molecular formula C12H7Cl2F3O2 B3041059 (5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furyl)methanol CAS No. 259243-86-2

(5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furyl)methanol

Cat. No. B3041059
CAS RN: 259243-86-2
M. Wt: 311.08 g/mol
InChI Key: YCXRXRPABDTBTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furyl)methanol, commonly known as DTT, is a chemical compound that has been widely used in scientific research. It is a reducing agent that is commonly used to break disulfide bonds in proteins, allowing for their denaturation and separation. DTT has a wide range of applications in biochemistry, molecular biology, and other scientific fields. In

Scientific Research Applications

DTT has a wide range of applications in scientific research. It is commonly used in biochemistry and molecular biology to break disulfide bonds in proteins, allowing for their denaturation and separation. DTT is also used in the synthesis of peptides and other small molecules. In addition, DTT is used as a reducing agent in the analysis of oxidized lipids and other biomolecules.

Mechanism of Action

Target of Action

The primary target of this compound is the GABA A receptor and glutamate-gated chloride (GluCl) channels in insects . These receptors play a crucial role in the central nervous system of insects, regulating the flow of chloride ions across the cell membrane and thereby controlling the excitability of neurons .

Mode of Action

The compound acts by blocking the ligand-gated ion channel of the GABA A receptor and GluCl channels . This blockage disrupts the normal functioning of the central nervous system in insects, leading to hyperexcitation of their nerves and muscles .

Biochemical Pathways

The compound affects the γ-aminobutyric acid (GABA) system and chloride ion channels of pests . By interrupting these pathways, it disrupts normal neuronal function and cellular development . In the environment, the compound can undergo reduction, oxidation, hydrolysis, or photolysis to form various degradation products .

Pharmacokinetics

It is known that the compound is a white, solid powder with a moldy odor .

Result of Action

The result of the compound’s action is the hyperexcitation of contaminated insects’ nerves and muscles , leading to their eventual death . This makes the compound an effective insecticide.

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, sunlight can slightly degrade the compound . . Therefore, the environment in which the compound is used can affect its effectiveness as an insecticide.

Advantages and Limitations for Lab Experiments

DTT has a number of advantages for lab experiments. It is a powerful reducing agent that is effective at breaking disulfide bonds in proteins. DTT is also relatively inexpensive and easy to use. However, DTT has some limitations. It can be toxic at high concentrations and can interfere with some assays. In addition, DTT can be unstable and can degrade over time.

Future Directions

There are a number of future directions for the use of DTT in scientific research. One area of research is the development of new and more effective reducing agents. Another area of research is the study of the effects of DTT on oxidative stress and inflammation. Finally, there is a need for further research into the toxic effects of DTT and its potential interactions with other compounds.

properties

IUPAC Name

[5-[2,6-dichloro-4-(trifluoromethyl)phenyl]furan-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2F3O2/c13-8-3-6(12(15,16)17)4-9(14)11(8)10-2-1-7(5-18)19-10/h1-4,18H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCXRXRPABDTBTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C2=C(C=C(C=C2Cl)C(F)(F)F)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furyl)methanol
Reactant of Route 2
Reactant of Route 2
(5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furyl)methanol
Reactant of Route 3
Reactant of Route 3
(5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furyl)methanol
Reactant of Route 4
Reactant of Route 4
(5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furyl)methanol
Reactant of Route 5
Reactant of Route 5
(5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furyl)methanol
Reactant of Route 6
Reactant of Route 6
(5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furyl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.